molecular formula C28H28O2P2 B3265985 1,4-Bis(diphenylphosphinyl)butane CAS No. 4151-27-3

1,4-Bis(diphenylphosphinyl)butane

Cat. No. B3265985
CAS RN: 4151-27-3
M. Wt: 458.5 g/mol
InChI Key: NTBPLEQUXWWASM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

1,4-Bis(diphenylphosphinyl)butane adopts a linear structure, with the two diphenylphosphino groups extending from the central butane carbon atoms. The molecule’s molecular weight is approximately 426.47 g/mol . You can view its 2D and 3D structures here .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Bis-phosphonium Salts : 1,4-Bis(diphenylphosphino)butane is used in the synthesis of bis-ylides, which are then converted into bis-phosphonium salts, highlighting its role in complex chemical synthesis (Khasiyatullina et al., 2011).
  • Formation of Copper(I) Complexes : It is involved in the formation of copper(I) complexes, indicating its utility in studying the redox properties and emission characteristics of these complexes (Nishikawa et al., 2017).
  • Photoredox Catalysis : This compound is crucial in photoredox catalysis for the diphosphination of 1,3-dienes, demonstrating its importance in the field of catalysis (Otomura et al., 2018).

Applications in Material Science

  • Formation of Di-ruthenium Complexes : It is used in creating di-ruthenium complexes, which have applications in catalyzing hydrogenation reactions (Mukherjee et al., 2017).
  • Impact on Luminescence Properties : The compound plays a role in influencing the photophysical properties of dinuclear gold(I) complexes (De Aquino et al., 2022).
  • Ligand Exchange in Polymers : It is used in the ligand exchange reaction to control the conformation of platinum-containing polymers, showing its relevance in polymer science (Miyagi et al., 2018).

Applications in Environmental and Health Sciences

  • Conversion of Alkyl Benzenes : This compound is synthesized for the oxidation of alkyl benzenes to acylbenzenes, suggesting its use in chemical transformations (Badri et al., 2015).
  • Mechanism of Nickel-Catalyzed Reactions : Research on its role in nickel-catalyzed hydroalkoxylation reaction provides insights into the mechanism of these reactions (Mifleur et al., 2017).

Other Applications

  • Synthesis of Spiro-4H-Pyrans : It is utilized in the efficient synthesis of spiro-4H-pyrans, indicating its importance in organic synthesis (Goli-Jolodar et al., 2016).
  • Formation of Pseudorotaxanes : This compound is used in the formation of pseudorotaxanes with pillar[5]arene, showcasing its role in supramolecular chemistry (Li et al., 2010).

properties

IUPAC Name

[4-diphenylphosphorylbutyl(phenyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2P2/c29-31(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-32(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBPLEQUXWWASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(diphenylphosphinyl)butane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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